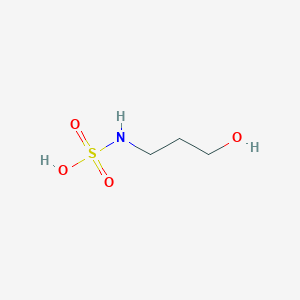
(R)-(+)-Trityl glycidyl ether
Overview
Description
“®-(+)-Trityl glycidyl ether” is a synthetic precursor that has been used in the synthesis of glycerophospholipids, as well as compounds with antiviral and antimalarial activities .
Synthesis Analysis
The synthesis of “®-(+)-Trityl glycidyl ether” has been described in several studies. For instance, it has been prepared by the asymmetric epoxidation of allyl alcohol . It has also been used in the synthesis of glycerophospholipids .Molecular Structure Analysis
The molecular formula of “®-(+)-Trityl glycidyl ether” is C22H20O2 . Its molecular weight is 316.4 . The InChi Code is InChI=1S/C22H20O2/c1-4-10-18 (11-5-1)22 (24-17-21-16-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2/t21-/m1/s1 .Chemical Reactions Analysis
“®-(+)-Trityl glycidyl ether” has been used in various chemical reactions. For example, it has been used in the synthesis of glycerophospholipids . It has also been used in the synthesis of compounds with antiviral and antimalarial activities .Physical And Chemical Properties Analysis
“®-(+)-Trityl glycidyl ether” is a solid substance . It is soluble in DMF (10 mg/ml) and DMSO (1 mg/ml) .Scientific Research Applications
Enantioselective Hydrolysis
“®-(+)-Trityl glycidyl ether” is used in enantioselective hydrolysis, a process that is crucial in the production of optically active pharmaceuticals . A variant of the epoxide hydrolase (vEH-Am) gene from a marine microorganism Agromyces mediolanus was synthesized and expressed in Escherichia coli. The purified vEH-Am exhibited high enantioselectivity towards styrene oxide (SO) and benzyl glycidyl ether (BGE). The vEH-Am preferentially converted (S)-SO, leaving ®-SO with the enantiomeric excess (ee) >99%. However, ®-BGE was preferentially hydrolyzed by vEH-Am, resulting in (S)-BGE with >99% ee .
Preparation of Lactone Fragment
“®-(+)-Trityl glycidyl ether” is used in the preparation of the lactone fragment of compactin and mevinolin . These are important compounds in the pharmaceutical industry.
Synthesis of Syn-1,3-Polyols
“®-(+)-Trityl glycidyl ether” is used in the synthesis of syn-1,3-polyols . These are important compounds in the pharmaceutical industry.
Synthesis of Dideoxynucleosides
“®-(+)-Trityl glycidyl ether” is used in the synthesis of dideoxynucleosides . These are important compounds in the pharmaceutical industry.
Preparation of Spiroacetal Cyanohydrin
“®-(+)-Trityl glycidyl ether” is used in the preparation of a spiroacetal cyanohydrin . This is an important compound in the pharmaceutical industry.
Improvement of Dimensional Stability and Flexibility of Photographic Gelatine Films
Glycerol triglycidyl ether (GPE), a related compound to “®-(+)-Trityl glycidyl ether”, has been used as a synergistic crosslinking and plasticising agent to improve the stability and flexibility of gelatine films under dry–wet cycling . This has applications in the preservation and restoration of historical photographs .
Safety and Hazards
Mechanism of Action
Target of Action
®-(+)-Trityl glycidyl ether is primarily used as a synthetic precursor in the synthesis of glycerophospholipids . Glycerophospholipids are a class of phospholipids that play crucial roles in cell membrane structure and function .
Mode of Action
It’s known that it acts as a precursor in the synthesis of glycerophospholipids . This suggests that it may undergo chemical reactions to form part of the glycerophospholipid structure.
Biochemical Pathways
®-(+)-Trityl glycidyl ether is involved in the synthesis of glycerophospholipids . Glycerophospholipids are key components of cell membranes and play a role in signal transduction, cell recognition, and lipid transport . Therefore, the compound indirectly influences these biochemical pathways.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has solubility in dmf (10 mg/ml) and dmso (1 mg/ml) .
Result of Action
As a synthetic precursor, ®-(+)-Trityl glycidyl ether contributes to the synthesis of glycerophospholipids . These molecules are integral components of cell membranes, influencing their fluidity, permeability, and function. Additionally, compounds synthesized from ®-(+)-Trityl glycidyl ether have shown antiviral and antimalarial activities .
Action Environment
It’s known that the compound is stable for at least 4 years when stored at -20°c .
properties
IUPAC Name |
(2R)-2-(trityloxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-4-10-18(11-5-1)22(24-17-21-16-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSXUCMYFWZRAF-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370312 | |
| Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-Trityl glycidyl ether | |
CAS RN |
65291-30-7 | |
| Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65291-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-2,3-dihydro-4H-chromen-4-one](/img/structure/B1301903.png)






